Gisadenafil Besylate: A Technical Overview of a Novel PDE5 Inhibitor
Gisadenafil Besylate: A Technical Overview of a Novel PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key signaling molecule in various physiological processes. By inhibiting PDE5, Gisadenafil Besylate increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action has been explored for its therapeutic potential in conditions such as lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available clinical data for Gisadenafil Besylate.
Discovery and Development
Gisadenafil Besylate (UK-369,003) was developed by Pfizer as part of a research program aimed at identifying novel PDE5 inhibitors with favorable pharmacokinetic profiles, including good oral bioavailability and dose-proportional pharmacokinetics. The discovery process involved the design and synthesis of a series of pyrazolopyrimidinone-based compounds, leading to the identification of UK-369,003 as a promising clinical candidate.
Chemical Properties
A summary of the key chemical properties of Gisadenafil Besylate is presented in the table below.
| Property | Value |
| Chemical Name | 5-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-3-yl)-3-ethyl-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one benzenesulfonate |
| Synonyms | UK-369,003, Gisadenafil besylate |
| CAS Number | 334827-98-4 |
| Molecular Formula | C₂₃H₃₃N₇O₅S · C₆H₆O₃S |
| Molecular Weight | 677.79 g/mol |
| IC₅₀ for PDE5 | 3.6 nM[1] |
Synthesis
A detailed, step-by-step synthesis protocol for Gisadenafil Besylate is not publicly available in the reviewed literature. However, the synthesis of structurally related pyrazolopyrimidinone-based PDE5 inhibitors, such as sildenafil, typically involves a convergent synthesis strategy.
A plausible synthetic approach for Gisadenafil Besylate, based on known methods for this class of compounds, would likely involve the following key steps:
-
Synthesis of the pyrazolopyrimidinone core: This often involves the condensation of a pyrazole derivative with a β-keto ester followed by cyclization.
-
Functionalization of the phenyl ring: Introduction of the ethoxy and sulfonyl chloride groups onto a phenyl precursor.
-
Coupling of the core structures: A coupling reaction, such as a Suzuki or Stille coupling, to link the pyrazolopyrimidinone core with the functionalized phenyl ring.
-
Final modification and salt formation: Introduction of the N-ethylpiperazine moiety to the sulfonyl chloride group and subsequent formation of the besylate salt.
The following diagram illustrates a generalized workflow for the synthesis of pyrazolopyrimidinone PDE5 inhibitors.
Caption: Generalized workflow for pyrazolopyrimidinone synthesis.
Mechanism of Action
Gisadenafil Besylate is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). The mechanism of action involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway.
In response to stimuli, nitric oxide (NO) is released, which in turn activates guanylate cyclase (GC). Activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of various downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation.
The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases. Gisadenafil Besylate specifically inhibits PDE5, the predominant phosphodiesterase isoform in certain tissues, thereby preventing the breakdown of cGMP. The resulting accumulation of cGMP enhances and prolongs the smooth muscle relaxant effects of NO.
The following diagram illustrates the signaling pathway of PDE5 inhibition.
Caption: PDE5 inhibition by Gisadenafil Besylate.
Clinical Data
A clinical trial investigated the efficacy and safety of Gisadenafil Besylate (UK-369,003) for the treatment of men with lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).
Study Design
-
Type: Multicentre, double-blind, placebo- and active-controlled, parallel-group study.
-
Population: 418 men aged ≥ 40 years with a clinical diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥ 13, and a maximum urinary flow rate (Qmax) of 5-15 mL/s.
-
Treatments:
-
UK-369,003 Modified Release (MR): 10 mg, 25 mg, 50 mg, 100 mg
-
UK-369,003 Immediate Release (IR): 40 mg
-
Tamsulosin: 0.4 mg prolonged release
-
Placebo
-
-
Duration: 12 weeks
The following diagram outlines the experimental workflow of the clinical trial.
Caption: Clinical trial workflow for LUTS/BPH study.
Efficacy Results
The primary endpoint was the change in total International Prostate Symptom Score (IPSS) from baseline to week 12.
| Treatment Group | Mean Change in IPSS from Baseline (vs. Placebo) |
| UK-369,003 100 mg MR | -2.91 |
| UK-369,003 40 mg IR | -2.50 |
The study demonstrated a dose-dependent increase in efficacy with the modified-release formulation. For the 100 mg MR dose, the maximum urinary flow rate (Qmax) improved by 2.10 mL/s compared to 0.84 mL/s in the placebo group.
Safety and Tolerability
Gisadenafil Besylate was reported to be well-tolerated in men with LUTS associated with BPH.
Pharmacokinetics
The pharmacokinetics of Gisadenafil Besylate have been studied in healthy volunteers. It is predominantly metabolized by cytochrome P450 3A4 (CYP3A4) and is also a substrate for the efflux transporter P-glycoprotein. Nonlinearity in systemic exposure was observed at doses of 100 mg and greater with an immediate-release formulation. A modified-release formulation resulted in prolonged systemic exposure but reduced bioavailability compared to the immediate-release formulation.
Conclusion
Gisadenafil Besylate (UK-369,003) is a potent and selective PDE5 inhibitor that has shown clinically meaningful efficacy and good tolerability in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia. Its mechanism of action, centered on the potentiation of the NO/cGMP signaling pathway, offers a therapeutic avenue for conditions characterized by smooth muscle dysfunction. While detailed public information on its synthesis is limited, the available data on its discovery, mechanism of action, and clinical performance provide a solid foundation for further research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential and long-term safety profile.
